molecular formula C10H12FNO2 B13601597 Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Katalognummer: B13601597
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: PSVFWDLKEVGRCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is an organic compound with a complex structure that includes a methyl ester, an amino group, and a fluorinated aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate typically involves the reaction of 2-fluoro-4-methylaniline with glycine methyl ester hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-fluoro-4-methylaniline attacks the carbonyl carbon of glycine methyl ester, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both an amino group and a fluorinated aromatic ring provides a distinct combination of properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI-Schlüssel

PSVFWDLKEVGRCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)C(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.